![molecular formula C12H23N3O3 B13012301 tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate](/img/structure/B13012301.png)
tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are commonly used as building blocks in the synthesis of various organic compounds
準備方法
The synthesis of tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and an appropriate aminopropanoyl precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to achieve high yields and purity. For example, a mixture of N-Boc piperazine and triethylamine in acetonitrile can be stirred and cooled to 0°C, followed by the addition of ethyl bromoacetate to obtain the desired compound .
化学反応の分析
Tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, the compound can undergo Buchwald-Hartwig coupling reactions with aryl halides to form corresponding amine derivatives .
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it serves as a useful intermediate in the synthesis of novel organic compounds, such as amides, sulphonamides, and Mannich bases . In biology and medicine, it has been studied for its potential antibacterial, antifungal, anticancer, and antiparasitic activities . The compound’s ability to interact with various biological targets makes it a valuable tool in drug discovery and development. Additionally, its incorporation into molecular structures can enhance the physicochemical properties of drug candidates, such as solubility and stability .
作用機序
The mechanism of action of tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring’s conformational flexibility and the presence of polar nitrogen atoms enable favorable interactions with macromolecules . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects. For example, the compound may bind to kinase-inactive conformations, affecting cellular signaling pathways .
類似化合物との比較
Tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate can be compared with other piperazine derivatives, such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities
特性
分子式 |
C12H23N3O3 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
tert-butyl 4-[(2S)-2-aminopropanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C12H23N3O3/c1-9(13)10(16)14-5-7-15(8-6-14)11(17)18-12(2,3)4/h9H,5-8,13H2,1-4H3/t9-/m0/s1 |
InChIキー |
NZRXVNBASOFPND-VIFPVBQESA-N |
異性体SMILES |
C[C@@H](C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N |
正規SMILES |
CC(C(=O)N1CCN(CC1)C(=O)OC(C)(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 7,7-difluoro-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13012223.png)
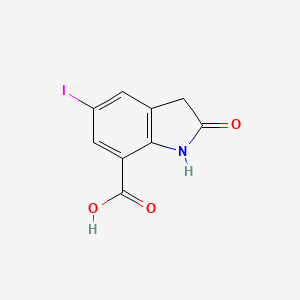
![[1-(2-Fluoroethyl)cyclobutyl]methanol](/img/structure/B13012246.png)
![trans-3-Oxabicyclo[3.1.0]hexane-6-methylamine hydrochloride](/img/structure/B13012249.png)
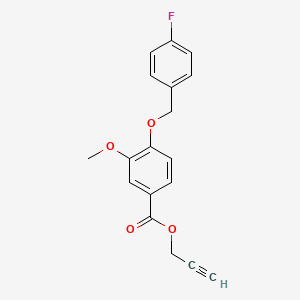
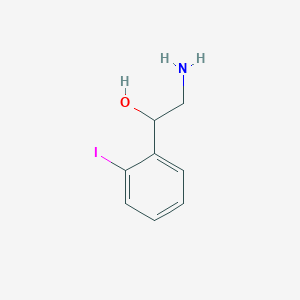
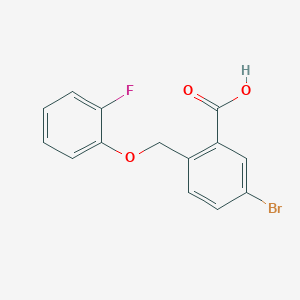
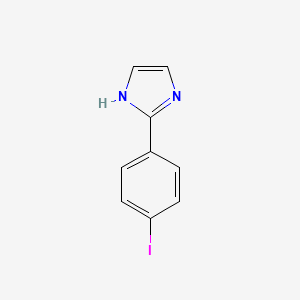
![3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13012277.png)
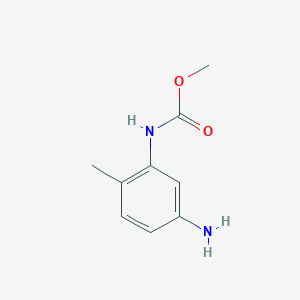

![2-Isopropyl-2H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B13012312.png)
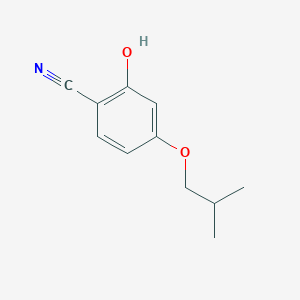
![1,1-Difluoro-9-methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B13012325.png)
